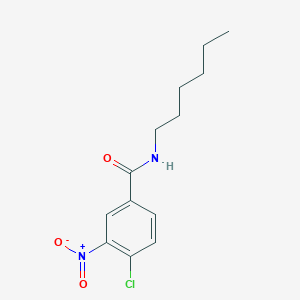

4-chloro-N-hexyl-3-nitrobenzamide

Beschreibung

4-Chloro-N-hexyl-3-nitrobenzamide is a synthetic benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 3-position of the benzene ring, and a hexyl chain attached via an amide bond. The hexyl substituent enhances lipophilicity, influencing solubility and membrane permeability, while the nitro and chloro groups contribute to electronic effects and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) .

Eigenschaften

Molekularformel |

C13H17ClN2O3 |

|---|---|

Molekulargewicht |

284.74 g/mol |

IUPAC-Name |

4-chloro-N-hexyl-3-nitrobenzamide |

InChI |

InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)10-6-7-11(14)12(9-10)16(18)19/h6-7,9H,2-5,8H2,1H3,(H,15,17) |

InChI-Schlüssel |

BIZIWYJNUOPLJM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Chlor-N-hexyl-3-nitrobenzamid umfasst typischerweise die Nitrierung von 4-Chlor-N-hexylbenzamid. Der Nitrierungsprozess kann unter kontrollierten Temperaturbedingungen mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure durchgeführt werden. Die Reaktion ist exotherm und erfordert eine sorgfältige Überwachung, um eine Überhitzung zu vermeiden .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 4-Chlor-N-hexyl-3-nitrobenzamid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz großtechnische Nitrierungsreaktionen, gefolgt von Reinigungsschritten wie Umkristallisation oder Chromatographie, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Chlor-N-hexyl-3-nitrobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Nitro-Gruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder mit chemischen Reduktionsmitteln wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Zinn(II)-chlorid in Salzsäure.

Substitution: Natriummethoxid in Methanol oder andere starke Nukleophile in polaren aprotischen Lösungsmitteln.

Hauptprodukte:

Reduktion: 4-Chlor-N-hexyl-3-aminobenzamid.

Substitution: Je nach Nukleophil können verschiedene substituierte Benzamide gebildet werden.

4. Wissenschaftliche Forschungsanwendungen

4-Chlor-N-hexyl-3-nitrobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Protein-Ligand-Wechselwirkungen eingesetzt werden.

Medizin: Forschung zu potenziellen pharmazeutischen Anwendungen, wie z. B. der Entwicklung neuer Medikamente oder der Untersuchung des Medikamentenstoffwechsels.

Industrie: Eingesetzt bei der Entwicklung von Spezialchemikalien und -materialien.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N-hexyl-3-nitrobenzamid hängt stark von seiner Wechselwirkung mit biologischen Zielstrukturen ab. Die Nitro-Gruppe kann eine Bioreduktion eingehen und reaktive Zwischenprodukte bilden, die mit Zellkomponenten interagieren. Die Chlor-Gruppe kann die Bindung an bestimmte Proteine oder Enzyme erleichtern und deren Aktivität beeinflussen. Detaillierte Studien zu seinen molekularen Zielstrukturen und Signalwegen sind im Gange .

Ähnliche Verbindungen:

4-Chlor-N-heptyl-3-nitrobenzamid: Ähnliche Struktur mit einer Heptyl-Kette anstelle einer Hexyl-Kette.

3-Chlor-4-nitrobenzamid: Fehlt die Hexyl-Kette, was sich auf seine chemischen Eigenschaften und Reaktivität auswirken kann.

Einzigartigkeit: 4-Chlor-N-hexyl-3-nitrobenzamid ist einzigartig durch seine spezifische Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein sowohl einer Chlor- als auch einer Nitro-Gruppe am Benzamid-Kern ermöglicht vielfältige chemische Transformationen und Wechselwirkungen .

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-hexyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential pharmaceutical applications, such as developing new drugs or studying drug metabolism.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-N-hexyl-3-nitrobenzamide largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on its molecular targets and pathways are ongoing .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-hexyl-3-nitrobenzamide with its analogs, focusing on substituent effects, crystallographic data, and functional properties.

4-Chloro-3-Nitrobenzamide (Base Compound)

- Structure : Lacks the hexyl group; instead, the amide nitrogen is bonded to hydrogen.

- Crystallography : Forms a hydrogen-bonded network via N–H⋯O and C–H⋯O interactions. π–π stacking between benzene rings (centroid distance: 3.803 Å) stabilizes the crystal lattice .

- Synthesis: Prepared by refluxing 4-chloro-3-nitrobenzoic acid with thionyl chloride, followed by ammonolysis .

- Key Difference: Absence of the hexyl chain reduces lipophilicity, impacting solubility in nonpolar solvents compared to the hexyl derivative.

4-Chloro-N-(4-Methyl-1,3-Thiazol-2-yl)-3-Nitrobenzamide

- Structure : Replaces the hexyl group with a 4-methylthiazole moiety.

- The methyl group may enhance steric hindrance, affecting binding interactions in biological targets.

- Molecular Weight : 297.72 g/mol (vs. 300.75 g/mol for the hexyl analog) .

4-Chloro-N-[2-Methyl-3-([1,3]Oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-Nitrobenzamide

- Structure : Features an oxazolo-pyridine fused ring system at the 3-position of the benzene ring.

Sulfonamide Derivatives (e.g., Compound 11 in )

- Structure : Replaces the amide with a sulfonamide group and introduces additional substituents (e.g., benzo[1,3]dioxole).

- Synthesis: Prepared via multi-step reactions involving thiolation and imino-methylation.

- Melting Point : 177–180°C (higher than typical nitrobenzamides due to increased rigidity and hydrogen bonding) .

Physicochemical and Functional Comparisons

Biologische Aktivität

4-Chloro-N-hexyl-3-nitrobenzamide is a synthetic compound belonging to the nitrobenzamide class, characterized by a unique structure that includes a chloro substituent at the para position and a hexyl group attached to the nitrogen atom of the amide. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-hexyl-3-nitrobenzamide is , with a molecular weight of approximately 250.30 g/mol. The presence of the nitro group at the meta position relative to the amide group significantly influences its chemical reactivity and biological activity.

Table 1: Structural Features of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Hexyl-3-nitrobenzamide | Nitro group at meta position | Serves as a baseline for comparison |

| 4-Chloro-N-hexyl-3-nitrobenzamide | Chlorine substituent at para position | Potentially different biological activity |

| N-Pentyl-3-nitrobenzamide | Pentyl chain instead of hexyl | Variation in hydrophobicity affecting interactions |

| N-Hexyl-4-methoxy-3-nitrobenzamide | Methoxy group instead of chloro | Different electronic properties |

Biological Activity

Research indicates that 4-chloro-N-hexyl-3-nitrobenzamide exhibits notable biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially causing cytotoxic effects.

- Enzyme Inhibition : Interaction studies have shown that modifications in the nitro group can significantly affect binding affinity and activity against various biological targets, including enzymes involved in metabolic pathways .

- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against hepatitis B virus (HBV) by inhibiting nucleocapsid assembly through specific interactions with viral proteins .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for 4-chloro-N-hexyl-3-nitrobenzamide:

- Antiviral Mechanisms : A study on benzamide derivatives found that certain structural modifications enhanced their ability to inhibit HBV replication by binding to core protein interfaces . This suggests that 4-chloro-N-hexyl-3-nitrobenzamide may exhibit similar mechanisms due to its structural similarities.

- Cytotoxic Effects : Research on related nitrobenzamides has shown cytotoxic effects on cancer cell lines, indicating that 4-chloro-N-hexyl-3-nitrobenzamide could also be evaluated for anticancer potential .

Synthesis Methods

The synthesis of 4-chloro-N-hexyl-3-nitrobenzamide typically involves several steps:

- Formation of Nitro Group : Starting from appropriate benzene derivatives, the nitro group is introduced via nitration reactions.

- Chlorination : The para position is chlorinated using chlorine gas or chlorinating agents.

- Amidation : The hexyl amine is reacted with the chlorinated nitro compound to form the final amide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.